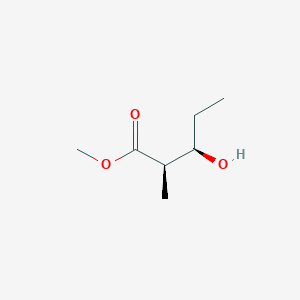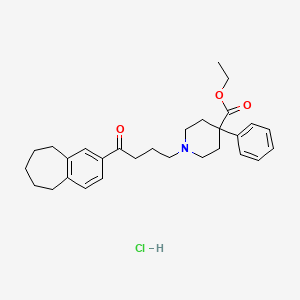![molecular formula C20H20N2O2 B14452810 2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione CAS No. 76995-61-4](/img/structure/B14452810.png)
2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Méthodes De Préparation
The synthesis of 2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent . Another approach is the oxidative cyclization of N-aryl-2-aminopyridines with oxidizing agents . Industrial production methods often involve the use of microwave-assisted synthesis, which offers a more efficient and environmentally friendly approach .
Analyse Des Réactions Chimiques
2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit G-protein signaling by preventing the exchange of GDP for GTP, thereby trapping the G-protein in an inactive state . This inhibition can lead to the suppression of various cellular processes, including cell proliferation and survival .
Comparaison Avec Des Composés Similaires
2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can be compared to other imidazo[1,5-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine: Known for its anxiolytic and sedative properties.
Imidazo[1,2-a]pyrazine: Studied for its potential as a G-protein inhibitor.
Pyrido[1,2-a]pyrimidine: Used in the development of anti-HIV agents.
Propriétés
Numéro CAS |
76995-61-4 |
|---|---|
Formule moléculaire |
C20H20N2O2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-(4-benzylphenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C20H20N2O2/c23-19-18-8-4-5-13-21(18)20(24)22(19)17-11-9-16(10-12-17)14-15-6-2-1-3-7-15/h1-3,6-7,9-12,18H,4-5,8,13-14H2 |
Clé InChI |
QZRNWYHHTUWSTR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14452738.png)





![4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14452774.png)
![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)


![3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate](/img/structure/B14452796.png)



